ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is known for its complex structure, which includes a quinazolinone moiety, a thiazole ring, and an ester functional group. It has been studied extensively for its biochemical and physiological effects, particularly in the context of cancer research and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves multiple steps, starting with the preparation of the quinazolinone and thiazole intermediates. One common synthetic route includes the following steps:
Preparation of Quinazolinone Intermediate: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 4-oxoquinazoline.
Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of α-haloketones with thiourea under basic conditions.
Coupling Reaction: The quinazolinone intermediate is then coupled with the thiazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF (dimethylformamide) as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential anti-inflammatory and antioxidant properties, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which are important regulators of the cell cycle.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which play crucial roles in the regulation of the cell cycle. This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters, which also exhibit biological activities such as antimicrobial and anti-inflammatory properties.
Quinazolinone Derivatives: Compounds like 4-oxoquinazoline and its derivatives, which are known for their anticancer and anti-inflammatory activities.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole derivatives, which have been studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined structure of quinazolinone and thiazole moieties, which may contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-2-25-16(24)13-9-26-17(19-13)20-14(22)7-8-21-10-18-12-6-4-3-5-11(12)15(21)23/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,22) |
InChI Key |
TZHSEBCCBPMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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